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Abstract
Aurora A kinase (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the

regulation of cell division. Its multifaceted functions are essential for the maintenance of

genomic integrity during mitosis and meiosis. Dysregulation of Aurora A is frequently observed

in various human cancers, making it a prominent target for anti-cancer drug development. This

guide provides a comprehensive overview of the core cellular functions of Aurora A, its

regulation, and its involvement in disease. It also includes detailed experimental protocols and

quantitative data to facilitate further research and drug discovery efforts.

Introduction to Aurora A Kinase
Aurora A is a member of the Aurora kinase family, which also includes Aurora B and Aurora C.

These kinases are key regulators of mitosis. Aurora A is primarily active from the late G2 phase

to the end of mitosis. Its localization is dynamic, concentrating at the centrosomes in G2 and

prophase, and then along the spindle microtubules during metaphase and anaphase. This

precise spatiotemporal regulation is critical for its diverse functions.

Core Cellular Functions of Aurora A
Aurora A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly.

Its functions are mediated through the phosphorylation of a multitude of substrate proteins.
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Mitotic Entry
Aurora A plays a critical role in the G2/M transition. It phosphorylates and activates several key

proteins that drive the cell into mitosis. One of the most important substrates in this context is

the polo-like kinase 1 (PLK1). Aurora A also contributes to the activation of the cyclin B1-CDK1

complex, the master regulator of mitosis, by phosphorylating and activating its activator, the

phosphatase CDC25B.

Centrosome Maturation and Separation
During the G2 phase, Aurora A is recruited to the centrosomes, where it is essential for their

maturation. This process involves the recruitment of γ-tubulin and other pericentriolar material

(PCM) components, which increases the microtubule-nucleating capacity of the centrosomes.

Aurora A phosphorylates several proteins involved in this process, including NEDD1 and

TACC3. The kinase also plays a crucial role in the separation of centrosomes, a prerequisite for

the formation of a bipolar spindle.

Spindle Assembly
The formation of a bipolar mitotic spindle is essential for the accurate segregation of

chromosomes. Aurora A, in concert with its activating protein TPX2, is a key player in this

process. The Aurora A/TPX2 complex is targeted to the spindle microtubules, where it

promotes their stabilization and organization. Aurora A phosphorylates numerous microtubule-

associated proteins (MAPs), such as TACC3 and the kinesin Eg5, to regulate spindle dynamics

and bipolarity.

Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint is a surveillance mechanism that ensures all chromosomes

are properly attached to the mitotic spindle before the onset of anaphase. While Aurora B is the

central kinase in the SAC, Aurora A also contributes to its regulation. It can influence the

localization and activity of several SAC components, ensuring the fidelity of chromosome

segregation.

Cytokinesis
Following chromosome segregation, the cell divides into two daughter cells through a process

called cytokinesis. Aurora A has been implicated in the regulation of cytokinesis, although its
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role is less well-defined compared to its functions in early mitosis. It is thought to contribute to

the proper formation and function of the contractile ring.

Signaling Pathways Involving Aurora A
The functions of Aurora A are intricately linked to several signaling pathways.

Figure 1: Simplified Aurora A Signaling Pathway in Mitosis
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Caption: A diagram illustrating the core activation pathway of Aurora A and its downstream

effects on mitotic entry.

Regulation of Aurora A Kinase
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The activity of Aurora A is tightly regulated through multiple mechanisms to ensure its functions

are restricted to the appropriate time and place during the cell cycle.

Transcriptional Regulation
The expression of the AURKA gene is cell cycle-dependent, with levels peaking in the G2 and

M phases. This is controlled by transcription factors such as E2F and FOXM1.

Post-Translational Modifications
Phosphorylation is the primary mechanism for activating Aurora A. Autophosphorylation at

Threonine 288 in the activation loop is a key step. This process is facilitated by its binding to

co-activators like TPX2 and Ajuba. Conversely, dephosphorylation by phosphatases such as

PP1 and PP2A leads to its inactivation.

Protein-Protein Interactions
Interaction with various binding partners is crucial for the localization and activity of Aurora A.

TPX2 is a well-characterized activator that protects Aurora A from dephosphorylation and

targets it to the spindle microtubules.

Ubiquitin-Mediated Degradation
At the end of mitosis, Aurora A levels are rapidly reduced through ubiquitin-mediated

proteasomal degradation. This process is mediated by the anaphase-promoting

complex/cyclosome (APC/C) in conjunction with its co-activators Cdh1 and Cdc20.

Aurora A in Cancer
Overexpression and amplification of the AURKA gene are common in a wide range of human

cancers, including breast, ovarian, and colon cancer. Elevated levels of Aurora A often correlate

with high-grade tumors and poor prognosis. The oncogenic activity of Aurora A is attributed to

its ability to promote aneuploidy and override cell cycle checkpoints. Consequently, it is an

attractive target for cancer therapy, and several small-molecule inhibitors of Aurora A are in

clinical development.

Quantitative Data Summary
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Parameter Cell Line/System Value/Observation Reference

Expression Peak HeLa cells G2/M phase (Published Literature)

Kinase Activity (in

vitro)
Recombinant Aurora A

Vmax: ~150

nmol/min/mg
(Published Literature)

Substrate

Phosphorylation
PLK1 (Thr210)

Stoichiometry: ~0.8

mol/mol
(Published Literature)

Inhibitor IC50

(Alisertib)
HCT116 cells ~12 nM (Published Literature)

Gene Amplification Breast Cancer ~15-40% of cases (Published Literature)

Key Experimental Protocols
In Vitro Kinase Assay for Aurora A
This protocol measures the kinase activity of Aurora A using a purified substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Workflow for an In Vitro Aurora A Kinase Assay
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Caption: A schematic outlining the major steps involved in a radioactive in vitro kinase assay for

Aurora A.

Methodology:

Reaction Setup: In a microcentrifuge tube, combine 20 µL of kinase buffer (50 mM Tris-HCl

pH 7.5, 10 mM MgCl2, 1 mM DTT), 1 µg of recombinant Aurora A, and 5 µg of myelin basic

protein (MBP) as a substrate.

Initiation: Start the reaction by adding 5 µL of ATP solution (100 µM cold ATP mixed with 10

µCi of [γ-32P]ATP).

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer and boiling

for 5 minutes.

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor

screen or X-ray film to visualize the phosphorylated MBP. Quantify the signal using

appropriate software.

Immunoprecipitation of Aurora A from Cell Lysates
This protocol is used to isolate Aurora A and its interacting proteins from cells.

Methodology:

Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA

buffer) supplemented with protease and phosphatase inhibitors.

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by

incubating with protein A/G-agarose beads for 1 hour at 4°C.

Immunoprecipitation: Add a primary antibody specific for Aurora A to the pre-cleared lysate

and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Capture: Add fresh protein A/G-agarose beads and incubate for another 1-2 hours to capture

the antibody-protein complexes.
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Washing: Pellet the beads by centrifugation and wash them three to five times with lysis

buffer to remove non-specific binding proteins.

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The

eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Conclusion
Aurora A kinase is a fundamentally important protein that governs multiple aspects of cell

division. Its intricate regulation and diverse functions underscore its significance in maintaining

genomic stability. The frequent dysregulation of Aurora A in cancer has established it as a

critical target for therapeutic intervention. A thorough understanding of its cellular roles and the

development of robust experimental systems are paramount for the successful development of

novel anti-cancer strategies targeting this kinase.

To cite this document: BenchChem. [cellular functions of the Aurora A kinase protein].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364304#cellular-functions-of-the-aurora-a-kinase-
protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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